![molecular formula C15H22N2O3 B2399066 tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 185943-07-1](/img/structure/B2399066.png)
tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)-1,2,3,4-tetrahydroquinoline-1-carboxylate
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Overview
Description
The compound tert-butyl (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate and tert-Butyl (3S,4S)-3-(dimethylamino)-4-hydroxy-1-pyrrolidinecarboxylate are similar to the compound you’re interested in. They are used in the synthesis of several novel organic compounds .
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of the other is L-shaped with the molecule being twisted at the C10 atom .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described. For example, tert-butyl (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate has a molecular weight of 230.31 and is a liquid at room temperature .Scientific Research Applications
- Application : The compound acts as an effective additive in high-voltage lithium metal batteries. It preferentially reduces on the lithium anode surface, forming a flat and dense solid electrolyte interphase (SEI) layer. This SEI layer inhibits electrolyte consumption and improves electrochemical reversibility during lithium plating/stripping processes .
- Application : Researchers utilize this group in various chemical transformations, capitalizing on its unique behavior. From synthetic chemistry to drug discovery, the tert-butyl moiety plays a crucial role .
- Application : It serves as a building block for more complex molecules, enabling the creation of diverse chemical structures .
- Application : Researchers study its role in biosynthetic pathways and degradation processes. Understanding its impact on biological systems can lead to novel drug targets and therapeutic strategies .
- Application : Scientists use rac-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate (TSA95598) as a reference standard for accurate results in pharmaceutical testing .
- rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate : Another compound with potential applications .
- rac-tert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate : This compound has interesting properties and may find use in various research contexts .
- tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate : Although not identical, it shares structural features and may have its own applications .
Lithium Metal Batteries Enhancement
Unique Reactivity Pattern in Chemical Transformations
Synthesis of (2S,3S,4S)-tert-Butyl 3,4-Dihydroxy-2-(methoxymethyl)-5-oxopyrrolidine-1-carboxylate
Biological Relevance and Biosynthetic Pathways
Pharmaceutical Testing and Reference Standards
Other Derivatives
Safety and Hazards
Future Directions
Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
properties
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-12(18)13(16-4)10-7-5-6-8-11(10)17/h5-8,12-13,16,18H,9H2,1-4H3/t12-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFDTGLPASMKMA-STQMWFEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C2=CC=CC=C21)NC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C2=CC=CC=C21)NC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)-1,2,3,4-tetrahydroquinoline-1-carboxylate |
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